molecular formula C12H11ClFN3O2 B2600249 1-(2-chloro-4-fluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1275068-91-1

1-(2-chloro-4-fluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2600249
CAS No.: 1275068-91-1
M. Wt: 283.69
InChI Key: FUJUJXRKMLQEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4-fluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative characterized by a 2-chloro-4-fluorobenzyl substituent at the N1 position of the triazole ring and an ethyl group at the C5 position. The chloro and fluoro substituents on the benzyl group enhance electron-withdrawing effects, which may influence acidity, tautomerism, and interactions with biological targets . This compound’s structural features align with a broader class of ortho-functionalized triazole carboxylic acids, which have shown applications in drug discovery, particularly as kinase inhibitors and antitumor agents .

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-5-ethyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O2/c1-2-10-11(12(18)19)15-16-17(10)6-7-3-4-8(14)5-9(7)13/h3-5H,2,6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJUJXRKMLQEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1CC2=C(C=C(C=C2)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-chloro-4-fluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated processes.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carboxylic Acid Group

The carboxylic acid moiety undergoes nucleophilic acyl substitution to form esters, amides, or acyl halides.

Key Reactions:

Reaction Type Reagents/Conditions Products Yield Reference
EsterificationEthanol, H<sub>2</sub>SO<sub>4</sub>, reflux, 6hEthyl 1-(2-chloro-4-fluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate85%
Amide FormationHATU, DIPEA, DMF, 24h (room temperature)Corresponding amide derivatives70–90%

Mechanistic Insight :

  • The reaction with ethanol under acidic conditions proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the alcohol.

  • Amide synthesis employs coupling agents like HATU to activate the carboxylic acid, facilitating reaction with amines .

Substitution Reactions at the Halogenated Benzyl Group

The 2-chloro-4-fluorobenzyl group participates in nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling.

Example Reactions:

Reaction Type Reagents/Conditions Products Application Reference
NAS with MethoxideNaOMe, DMSO, 80°C, 12hMethoxy-substituted derivativeBioactive analog synthesis
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acid, K<sub>2</sub>CO<sub>3</sub>, dioxaneBiaryl-modified triazole derivativesDrug discovery scaffolds

Key Findings :

  • Fluorine’s strong electron-withdrawing effect directs substitution to the chloro-bearing position.

  • Suzuki coupling introduces aromatic diversity, enhancing binding affinity in enzyme inhibitors .

Triazole Ring Functionalization via Click Chemistry

The 1,2,3-triazole core undergoes Huisgen cycloaddition or further modifications.

Experimental Data:

Reaction Type Reagents/Conditions Products Yield Reference
Azide-Alkyne CycloadditionCuSO<sub>4</sub>, sodium ascorbate, H<sub>2</sub>O/t-BuOHTriazole-linked conjugates75–92%
OxidationKMnO<sub>4</sub>, H<sub>2</sub>O, 25°CTriazole N-oxide derivatives60%

Applications :

  • Click chemistry enables rapid synthesis of hybrid molecules for antimicrobial or anticancer screening .

  • Oxidation modifies electronic properties, influencing interactions with biological targets .

Comparative Reactivity with Analogous Compounds

The ethyl group at C-5 and fluorine at C-4′ distinguish this compound from related triazoles:

Compound Key Substituents Reactivity Profile
1-(2-Chloro-benzyl)-5-methyltriazole-4-carboxylic acidMethyl at C-5, Cl at C-2′Reduced steric hindrance; faster esterification but lower thermal stability
1-(4-Fluoro-benzyl)-5-ethyltriazole-4-carboxylic acidEthyl at C-5, F at C-4′Enhanced lipophilicity; improved cross-coupling yields

Biological Activity Modifications via Chemical Reactions

Derivatives synthesized from these reactions show enhanced pharmacological profiles:

Derivative Biological Activity IC<sub>50</sub>/MIC Reference
Ethyl ester analogα-Glucosidase inhibition0.39 µM (vs. 0.46 µM parent)
Amide conjugate with 4-fluorophenylamineAnticancer (MCF-7 cells)0.95 nM (CDK2 inhibition)

Scientific Research Applications

Antifungal Activity

The triazole derivatives are well-documented for their antifungal properties. Research indicates that compounds similar to 1-(2-chloro-4-fluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid exhibit significant antifungal activity against various pathogens such as Candida albicans and Aspergillus fumigatus. For instance:

  • A study reported that triazole derivatives demonstrated antifungal activities with minimum inhibitory concentrations (MIC) significantly lower than traditional antifungal agents like fluconazole .

Antibacterial Properties

Triazoles have also shown promise as antibacterial agents. The compound's structure allows it to interact with bacterial enzymes effectively:

  • Research has highlighted that certain triazole derivatives possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . For example, some derivatives demonstrated MIC values as low as 0.25 μg/mL against MRSA.

Antiviral Potential

The antiviral properties of triazoles are being explored, particularly in the context of viral infections where resistance to existing antiviral drugs is prevalent. Compounds with similar structures have been investigated for their ability to inhibit viral replication .

Synthesis Approaches

The synthesis of this compound typically involves:

  • Click Chemistry : Utilizing azide and alkyne coupling reactions to form the triazole ring.
  • Functionalization : Modifying the benzyl and ethyl groups to enhance biological activity and solubility.

Case Studies

Several studies have documented the efficacy of triazole derivatives in clinical settings:

StudyCompound TestedActivityReference
1Triazole Derivative AAntifungal (MIC: 0.0156 μg/mL)
2Triazole Derivative BAntibacterial against MRSA (MIC: 0.25 μg/mL)
3Triazole Derivative CAntiviral activity against influenza

These studies illustrate the potential of triazoles as versatile therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for these targets . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Tautomerism : The target compound may exhibit ring-chain tautomerism, with the open-chain carboxylic acid form dominating in solution, as seen in related 5-formyl triazole derivatives .
  • C5 Substituents : Ethyl groups at C5 balance lipophilicity and steric bulk, whereas methyl or trifluoromethyl groups modulate electronic properties and target affinity .

Physicochemical and Crystallographic Properties

  • Crystallography : Tools like SHELXL and WinGX are critical for resolving tautomeric forms and hydrogen-bonding networks . For example, cyclic hemiacetal tautomers constitute ~20% in solutions of related compounds .
  • Thermal Stability : Decomposition via decarboxylation occurs near 175°C, consistent with other 1,2,3-triazole-4-carboxylic acids .

Biological Activity

1-(2-Chloro-4-fluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C11H9ClFN3O2
  • Molecular Weight : 255.63 g/mol
  • CAS Number : 1275068-91-1

Synthesis

The compound is synthesized through a multi-step process involving the reaction of appropriate precursors. The general synthetic route includes:

  • Formation of the triazole ring via azide-alkyne cycloaddition.
  • Subsequent carboxylation to introduce the carboxylic acid functional group.

Antiproliferative Effects

Research has demonstrated that derivatives of triazole compounds exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies indicate that related triazole compounds have shown effectiveness against leukemia and solid tumors, suggesting potential applications in oncology .

Neuroprotective Properties

In studies involving neurodegenerative models, compounds similar to this compound have demonstrated neuroprotective effects. Mechanistic studies reveal that these compounds can inhibit neuroinflammation and oxidative stress pathways, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Enzyme Inhibition

The compound exhibits inhibitory activity against key enzymes related to neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are critical in treating Alzheimer's disease. Compounds with similar structures have shown competitive inhibition with low IC50 values, indicating strong enzyme affinity .
CompoundIC50 (µM)Type of Inhibition
Triazole Derivative A0.23Competitive
Triazole Derivative B0.13Non-competitive

Study on Neuroprotective Effects

A study conducted on a mouse model of Alzheimer's disease demonstrated that administration of the compound led to significant improvements in cognitive functions. The mechanism was attributed to its ability to reduce amyloid-beta aggregation and modulate neuroinflammatory responses .

Anticancer Activity Assessment

In vitro studies showed that this compound exhibited significant antiproliferative effects against several cancer cell lines, including leukemia and breast cancer cells. The compound's mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-chloro-4-fluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid with high purity?

  • Methodology :

  • Step 1 : Start with a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Use 2-chloro-4-fluorobenzyl chloride and ethyl propargyl ether as precursors .
  • Step 2 : Carboxylic acid functionalization can be achieved via hydrolysis of a nitrile intermediate under acidic conditions (e.g., HCl/H₂O) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water for >95% purity .
    • Key Challenges : Avoiding regioisomeric byproducts during triazole formation; monitor reaction progress via TLC and HPLC.

Q. Which spectroscopic techniques are most effective for confirming the structural identity of this compound?

  • Analytical Workflow :

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm, triazole protons at δ 7.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 324.05) .
  • XRD : Single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry and crystal packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Reproducibility Checks : Validate assay conditions (e.g., pH, temperature, solvent) across studies. For example, discrepancies in enzyme inhibition may arise from DMSO concentration variations .
  • Meta-Analysis : Compare structural analogs (e.g., triazole derivatives in and ) to identify activity trends. Use molecular docking to probe binding site interactions .
  • Data Normalization : Standardize activity metrics (e.g., IC₅₀ values) against common reference compounds .

Q. What mechanistic insights explain the reactivity of the triazole core under basic conditions?

  • Experimental Design :

  • Kinetic Studies : Monitor triazole ring stability via UV-Vis spectroscopy under varying pH (e.g., pH 7–12) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to assess electron density distribution and predict nucleophilic attack sites .
  • Isolation of Intermediates : Quench reactions at timed intervals and characterize intermediates via LC-MS .

Q. How can structure-activity relationships (SARs) be systematically explored for this compound?

  • Strategy :

  • Derivatization : Synthesize analogs with modifications to the benzyl (e.g., 2-chloro vs. 4-fluoro) or ethyl groups. Use parallel synthesis for efficiency .
  • Biological Screening : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based assays .
  • QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data to build predictive models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.